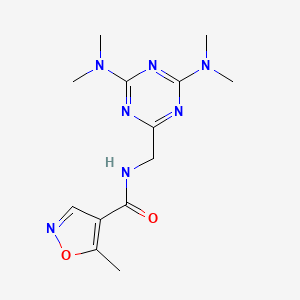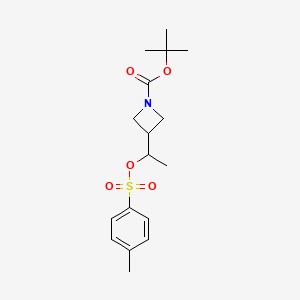
tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: is a chemical compound with potential applications in various fields of science and industry. This compound features a tert-butyl ester group, an azetidine ring, and a tosyloxy functional group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
The strained four-membered ring provides an attractive entry point for bond functionalization through N–C bond cleavage .
Mode of Action
The interaction of N-BOC-3-(1-tosyloxyethyl)azetidine with its targets likely involves the opening of the azetidine ring. The embedded polar nitrogen atom within the ring scaffold contributes to its unique reactivity. While specific details regarding its interaction with biological targets remain elusive, we can speculate that the compound’s strained ring facilitates bond-breaking reactions, leading to functionalization .
Action Environment
Environmental factors, such as pH, temperature, and solvent polarity, can influence the compound’s stability and efficacy. For instance, acidic conditions may promote ring-opening reactions, while solvent choice affects solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate typically involves the following steps:
Azetidine Synthesis: : The azetidine ring can be synthesized through cyclization reactions starting from linear precursors.
Tosyloxy Group Introduction: : The tosyloxy group is introduced using tosyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N).
Esterification: : The carboxylic acid group is esterified using tert-butanol (t-BuOH) in the presence of a catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Conversion of the azetidine ring to other functional groups.
Reduction: : Reduction of the tosyloxy group to hydroxyl groups.
Substitution: : Replacement of the tosyloxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophiles such as sodium azide (NaN3) and amines are employed.
Major Products Formed
Oxidation: : Formation of azetidine derivatives.
Reduction: : Production of hydroxylated compounds.
Substitution: : Generation of azetidine derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: : Potential use in drug discovery and development.
Industry: : Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Tert-Butyl 3-(1-(tosyloxy)ethyl)azetidine-1-carboxylate: is similar to other compounds such as tert-Butyl 3-(tosyloxy)piperidine-1-carboxylate and tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate
Conclusion
This compound: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a candidate for further exploration in various fields.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 3-[1-(4-methylphenyl)sulfonyloxyethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-12-6-8-15(9-7-12)24(20,21)23-13(2)14-10-18(11-14)16(19)22-17(3,4)5/h6-9,13-14H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYMQPDMDCNQEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

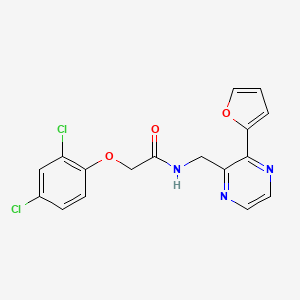
![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)
![Ethyl 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine-4-carboxylate](/img/structure/B2782685.png)
![(1R,3R,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B2782686.png)
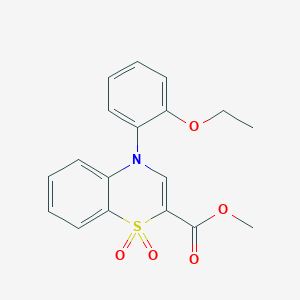
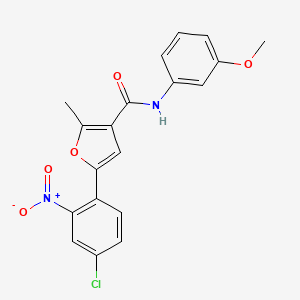
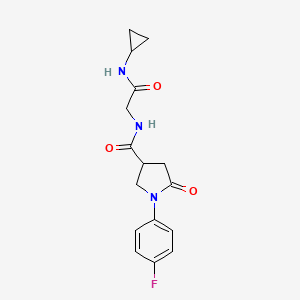
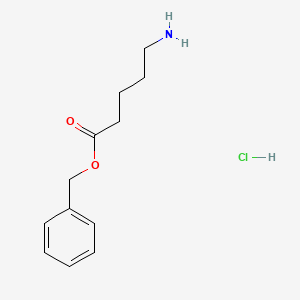
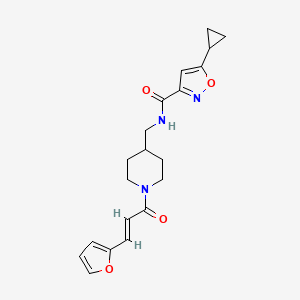
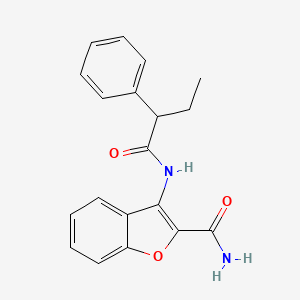
![4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(4-propoxyphenyl)methyl]benzamide](/img/structure/B2782695.png)

